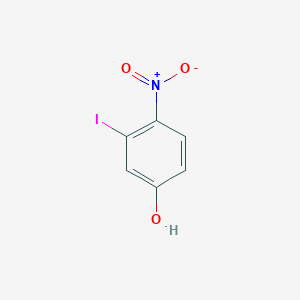

3-Iodo-4-nitrophenol

Descripción

Contextualization within Halogenated Nitrophenols

3-Iodo-4-nitrophenol belongs to the broader class of halogenated nitrophenols (HNPs), which are aromatic compounds containing a hydroxyl group, a nitro group, and one or more halogen atoms attached to the benzene (B151609) ring. mdpi.com HNPs are widely utilized as intermediates in the manufacturing of various industrial products, including pesticides, dyes, and pharmaceuticals. cymitquimica.commdpi.com The presence and position of the halogen and nitro groups on the phenol (B47542) ring significantly influence the compound's chemical reactivity, acidity, and biological activity.

The electron-withdrawing nature of the nitro group and the halogen atom affects the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards nucleophilic and electrophilic substitution reactions. cymitquimica.com For instance, the nitro group at the 4-position in this compound deactivates the benzene ring, influencing the direction of further substitutions. Research on various halogenated nitrophenols has shown that the type of halogen (e.g., fluorine, chlorine, bromine, iodine) and its position relative to the other functional groups can lead to vastly different chemical and toxicological properties. mdpi.comnih.gov

Significance in Contemporary Chemical Research

The importance of this compound in modern chemical research stems from its role as a versatile intermediate in organic synthesis. chemimpex.com The iodine atom is a particularly useful functional group as it can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating complex organic molecules from simpler precursors. This reactivity makes this compound a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. chemimpex.comsmolecule.com

Furthermore, the nitro group can be chemically transformed, for example, through reduction to an amino group, opening up another avenue for synthetic diversification. This dual functionality of having both a reactive iodine atom and a modifiable nitro group makes this compound a powerful tool for chemists aiming to build intricate molecular architectures. Its applications are found in the development of pharmaceuticals, agrochemicals, and specialized dyes. chemimpex.comcymitquimica.com

Overview of Research Directions and Scope

Current research involving this compound is diverse and spans several key areas. A significant focus is on its application in the synthesis of novel pharmaceutical compounds. For example, it has been used as a raw material in the preparation of Arbidol (B144133) hydrochloride, an antiviral drug. google.com Researchers are exploring its use as a precursor for creating new biologically active molecules, including potential anti-inflammatory and analgesic drugs. chemimpex.com

In the field of materials science, the unique electronic properties conferred by the iodo and nitro substituents make it a candidate for developing new polymers and coatings with enhanced properties. chemimpex.comsmolecule.com Additionally, in analytical chemistry, it has been utilized as a reagent for the detection and quantification of other phenolic compounds. chemimpex.com The study of its chemical reactions, such as nucleophilic substitution at the iodine position and reduction of the nitro group, continues to be an active area of investigation to expand its synthetic utility. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 50590-07-3 | nih.govchemimpex.com |

| Molecular Formula | C₆H₄INO₃ | nih.govchemimpex.com |

| Molecular Weight | 265.01 g/mol | nih.govechemi.com |

| Appearance | Yellow powder | chemimpex.com |

| Melting Point | 121-123 °C | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWCMSJAIDKMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3 Iodo 4 Nitrophenol

Advanced Spectroscopic Techniques for Organic Molecules

The characterization of organic molecules like 3-Iodo-4-nitrophenol relies on several key spectroscopic techniques that probe different aspects of molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum reveal the number of non-equivalent protons and their neighboring atoms. For aromatic compounds like this compound, the substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.0-8.2 | d |

| H-5 | ~7.0-7.2 | dd |

| H-6 | ~7.8-8.0 | d |

| -OH | Variable | br s |

Note: This is a predicted spectrum and actual values may vary.

For this compound, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring. The carbon atoms directly attached to the iodine, nitro, and hydroxyl groups will have characteristic chemical shifts. The carbon bearing the nitro group (C-4) and the carbon bearing the iodine atom (C-3) are expected to be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | ~155-160 |

| C-2 | ~120-125 |

| C-3 (C-I) | ~90-95 |

| C-4 (C-NO₂) | ~145-150 |

| C-5 | ~115-120 |

| C-6 | ~135-140 |

Note: This is a predicted spectrum and actual values may vary.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. nd.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity. libretexts.orgrsc.org

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques establish correlations between protons and the carbon atoms to which they are directly attached. princeton.eduslideshare.net This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. princeton.eduslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgslideshare.net For a planar molecule like this compound, NOESY can help to confirm the substitution pattern by showing spatial proximity between adjacent protons on the ring. libretexts.orgslideshare.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. fishersci.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. fishersci.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-O stretches of the nitro group, and the C=C stretches of the aromatic ring. The presence of the iodine atom also influences the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric N-O Stretch (NO₂) | 1500-1550 |

| Symmetric N-O Stretch (NO₂) | 1300-1350 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Phenol) | 1200-1260 |

| C-I Stretch | 500-600 |

Note: These are typical ranges and actual values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. The presence of the nitro group and the phenolic hydroxyl group, both powerful chromophores, on the benzene ring of this compound would result in characteristic UV-Vis absorption bands. The electronic transitions are typically of the π → π* and n → π* type. For instance, 4-nitrophenol (B140041) exhibits a strong absorption peak in the UV-Vis spectrum. researchgate.netspectrabase.com

¹³C NMR for Carbon Connectivity

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, with a molecular formula of C₆H₄INO₃, the nominal molecular weight is approximately 265 g/mol . nih.gov The technique provides the exact mass of the molecule and offers insights into its structural components through the analysis of fragmentation patterns. In a typical mass spectrometry experiment, the molecule is ionized and the resulting molecular ion and its fragments are separated based on their m/z values, generating a mass spectrum that serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass with high precision. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

The theoretically calculated monoisotopic and exact mass of this compound (C₆H₄INO₃) is 264.92359 Da. nih.govchemsrc.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with an error in the parts-per-million (ppm) range. nfdi4chem.de While specific HRMS experimental data for this compound is not detailed in the provided search results, the analysis of related nitrophenol compounds demonstrates the power of the technique. For instance, HRMS has been used to confirm the elemental composition of 4-nitrophenol, where the calculated mass for its protonated molecule [M+H]⁺ was found to be in excellent agreement with the measured value. rsc.org The application of HRMS to this compound would similarly involve comparing the experimentally measured exact mass to the calculated value of 264.92359 Da to confirm its elemental composition of C₆H₄INO₃.

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | nih.govchemsrc.com |

| Calculated Exact Mass | 264.923584 Da | chemsrc.com |

| Calculated Monoisotopic Mass | 264.92359 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing detailed structural information. In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecular ion [M-H]⁻ of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of a neutral NO radical (30 Da), which would result in a fragment ion at m/z 234.9.

Loss of Nitrogen Dioxide (NO₂): The cleavage of the C-N bond can lead to the loss of a neutral NO₂ molecule (46 Da), producing a fragment ion at m/z 218.9.

Loss of Iodine (I): The C-I bond may also cleave, leading to the loss of an iodine radical (127 Da), which would yield a fragment at m/z 137.9, corresponding to the deprotonated nitrophenol fragment.

These fragmentation pathways are crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. The analysis of these characteristic neutral losses provides definitive evidence for the presence of both the iodo and nitro functional groups on the phenol backbone. diva-portal.orgresearchgate.netrsc.org

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 264.9 | NO (Nitric Oxide) | 234.9 |

| 264.9 | NO₂ (Nitrogen Dioxide) | 218.9 |

| 264.9 | I (Iodine) | 137.9 |

High-Resolution Mass Spectrometry (HRMS)

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons, such as free radicals. unipg.itljmu.ac.uk For a molecule like this compound, which is diamagnetic in its ground state (all electrons are paired), EPR spectroscopy is not directly applicable. However, it becomes a highly relevant and powerful tool for the detection and characterization of its radical intermediates, which can be formed under specific conditions like electrochemical reduction or photolysis. unipg.itacs.org

While no direct EPR studies on radical intermediates of this compound have been reported in the searched literature, the formation of such species is chemically plausible. Nitroaromatic compounds are known to accept an electron to form a radical anion ([ArNO₂]•⁻). In this potential radical anion of this compound, the unpaired electron would be delocalized over the aromatic ring and the nitro group.

An EPR spectrum of such a radical would provide a wealth of structural information. libretexts.org The key parameters obtained from an EPR spectrum are:

The g-factor: This value is characteristic of the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N, ¹H, and ¹²⁷I) splits the EPR signal into multiple lines. libretexts.org The magnitude of this splitting, the hfc, is proportional to the unpaired electron spin density on that nucleus and provides a map of the electron's distribution within the radical, confirming its identity and structure. mdpi.com

For the hypothetical radical anion of this compound, one would expect to observe hyperfine coupling to the ¹⁴N nucleus of the nitro group, the protons on the aromatic ring, and potentially the ¹²⁷I nucleus. The analysis of this coupling pattern would be definitive in characterizing the radical intermediate. core.ac.uk

Reactivity and Reaction Mechanisms Involving 3 Iodo 4 Nitrophenol

Electrophilic and Nucleophilic Reactions of Halogenated Nitrophenols

The reactivity of the benzene (B151609) ring in 3-iodo-4-nitrophenol is significantly affected by the electronic properties of the attached iodo and nitro groups. These substituents modulate the electron density of the aromatic system, thereby influencing its susceptibility to attack by both electrophiles and nucleophiles.

Influence of Nitro and Iodo Substituents on Aromatic Reactivity

The nitro (-NO2) and iodo (-I) substituents exert distinct electronic effects on the aromatic ring, which in turn govern its reactivity. The nitro group is a strong electron-withdrawing group, both through inductive effects and resonance. libretexts.orgmsu.edu This deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more difficult compared to unsubstituted benzene. msu.edu The deactivation is a result of the reduced electron density in the ring, making it less attractive to electron-seeking electrophiles. libretexts.org Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. msu.edunumberanalytics.com

The iodine atom, a halogen, exhibits a dual electronic nature. Inductively, it is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic attack. msu.edumasterorganicchemistry.com However, it can also donate a lone pair of electrons into the ring via resonance (p-π conjugation), which can partially offset the deactivating inductive effect. libretexts.orgmasterorganicchemistry.com In the case of this compound, both the nitro and iodo groups are deactivating, making electrophilic substitution challenging. However, the directing effects of these groups must also be considered. The hydroxyl group is a powerful activating group and an ortho-, para-director, while the nitro group is a meta-director. numberanalytics.combyjus.com The interplay of these directing effects will determine the regioselectivity of any successful substitution reactions.

In nucleophilic aromatic substitution reactions, the presence of the strongly electron-withdrawing nitro group is crucial. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process. numberanalytics.comumb.edu The iodine atom can act as a leaving group in such reactions. smolecule.com

Reduction of Nitro Group to Amine Derivative

The nitro group of this compound can be chemically reduced to an amino group (-NH2), yielding 4-amino-3-iodophenol. This transformation is a common and important reaction for nitroaromatic compounds. wikipedia.org Various reducing agents can be employed to achieve this, including metals in acidic media (e.g., iron, tin, or zinc with HCl), catalytic hydrogenation (e.g., using a palladium, platinum, or nickel catalyst), and other reagents like sodium hydrosulfite or sodium sulfide (B99878). wikipedia.orgunimi.it

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamino species. unimi.it In some cases, the reaction can be controlled to isolate these intermediates. For example, the reduction of some nitroaromatic compounds can yield arylhydroxylamines. wikipedia.org The selective reduction of one nitro group in a polynitroaromatic compound can be challenging and often depends on the specific reagents and reaction conditions used, as well as the steric and electronic environment of the nitro groups. stackexchange.com For instance, in dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.com

The resulting aminophenol derivative is a valuable intermediate in the synthesis of various other compounds, including dyes and pharmaceuticals. cymitquimica.comchemimpex.com

Reactions Involving Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound is acidic and can participate in a range of reactions. It can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution. byjus.com

The hydroxyl group can also undergo etherification and esterification reactions. For example, it can react with alkyl halides or sulfates to form ethers, and with acyl chlorides or anhydrides to form esters. smolecule.com These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for creating new functional molecules.

The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. In this compound, the positions ortho to the hydroxyl group are positions 2 and 6, and the para position is position 4, which is already substituted with a nitro group. Therefore, electrophilic attack would be directed towards positions 2 and 6. However, the strong deactivating effect of the nitro group and the deactivating inductive effect of the iodine at position 3 would still make such reactions difficult to achieve. msu.edu

Catalytic Transformations and Mechanistic Studies

Catalysis plays a crucial role in both the synthesis and degradation of halogenated nitrophenols. Specific catalytic methods can enhance reaction rates, improve selectivity, and enable transformations under milder conditions.

Phase-Transfer Catalysis in Nitration Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in two different immiscible phases, typically an aqueous phase and an organic phase. quickcompany.in In the nitration of phenols, PTC can be employed to facilitate the reaction using dilute nitric acid, which is a milder and more selective nitrating agent than the traditional mixture of concentrated nitric and sulfuric acids. acs.orgacs.org

The mechanism of PTC in nitration involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), which transports the nitrating species from the aqueous phase to the organic phase where the phenolic substrate is dissolved. quickcompany.inacs.org It is proposed that the catalyst can extract nitric acid into the organic phase and facilitate the in-situ generation of the active nitrating species, the nitronium ion (NO2+). acs.org This method can offer high selectivity, particularly for the formation of mononitro products, and avoids the harsh conditions and environmental concerns associated with mixed-acid nitration. acs.orgias.ac.in The use of sonication can further enhance the rate of these biphasic reactions. quickcompany.in

Catalytic Wet Peroxide Oxidation (CWPO) for Degradation of Nitrophenols

Catalytic Wet Peroxide Oxidation (CWPO) is an advanced oxidation process used for the degradation of persistent organic pollutants like nitrophenols in wastewater. mdpi.comcolab.wsscispace.com This method utilizes hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst to generate highly reactive hydroxyl radicals (•OH). scispace.com These radicals are powerful, non-selective oxidizing species that can break down the complex aromatic structure of nitrophenols into simpler, less harmful compounds, and ultimately to carbon dioxide and water. scispace.comnih.gov

A variety of catalysts have been investigated for CWPO, including iron-based catalysts, often supported on materials like activated carbon, resins, or clays. nih.govkoreascience.kr For example, Fe(III) supported on a resin has been shown to be an effective catalyst for the degradation of p-nitrophenol. nih.gov The reaction conditions, such as temperature, pH, and the concentrations of the pollutant, hydrogen peroxide, and catalyst, significantly influence the efficiency of the degradation process. nih.gov

Recent research has focused on developing more stable and efficient catalysts, such as carbon-coated magnetic nanoparticles (e.g., cobalt ferrite (B1171679) or magnetite), which show enhanced performance and stability in the CWPO of nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol (B140041). mdpi.comcolab.ws Kinetic studies of CWPO of 4-nitrophenol have been performed, and kinetic models have been developed to describe the time-evolution of the pollutant, hydrogen peroxide, and total organic carbon (TOC). koreascience.kr

Role of Metal Nanoparticles in Catalytic Reduction

The reduction of nitroaromatic compounds, including halogenated variants like this compound, is a significant transformation, often yielding the corresponding amino compounds. This reaction is frequently catalyzed by metal nanoparticles (NPs), which offer high catalytic efficiency due to their large surface-area-to-volume ratio and unique electronic properties. rsc.orgresearchgate.net Noble metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), as well as more accessible 3d metals like copper (Cu), nickel (Ni), and cobalt (Co), have been successfully employed as catalysts. unimi.itmdpi.com

The catalytic reduction typically uses a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.netnih.gov The general mechanism is understood to proceed through a series of steps facilitated by the nanoparticle surface:

Adsorption: Both the nitroaromatic compound (e.g., this compound) and the hydride donor (e.g., BH₄⁻ ions from NaBH₄) adsorb onto the surface of the metal nanoparticle. researchgate.netmdpi.com

Electron Transfer: The nanoparticle acts as an electron relay system. researchgate.net It facilitates the transfer of electrons (or hydride ions) from the borohydride to the nitro group of the adsorbed phenol (B47542).

Reduction Cascade: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). unimi.it The condensation of nitroso and hydroxylamine (B1172632) intermediates can also lead to azoxy species, which are further reduced. unimi.it

Desorption: The final product, the corresponding aminophenol, desorbs from the nanoparticle surface, freeing the catalytic site for the next reaction cycle. researchgate.net

The effectiveness of the catalytic system depends on several factors, including the type of metal, nanoparticle size, and the support material used. rsc.orgnih.gov Porous materials are often used as supports to prevent the aggregation of nanoparticles and enhance their stability and recyclability. rsc.org The catalytic activity for nitrophenol reduction generally follows the trend Au > Ag > Cu. mdpi.com

Table 1: Research Findings on Metal Nanoparticle-Catalyzed Nitroaromatic Reduction

| Catalyst System | Nitroaromatic Compound Model | Key Findings | Citations |

|---|---|---|---|

| Au NPs on TiO₂ | Nitroarenes | Efficient and selective reduction; attributed to preferential adsorption of the nitro group at the support-nanoparticle interface. | unimi.it |

| Au NPs on Porous Silicon | p-Nitroaniline (PNA) | Catalytic activity is dependent on the surface area of the porous silicon support, which influences the density of immobilized Au NPs. | mdpi.com |

| Ag NPs on a Magnetic Nanocomposite | 4-Nitrophenol, 2-Nitrophenol | Efficient conversion to corresponding amines within minutes at room temperature. The catalyst is magnetically separable and reusable. | researchgate.net |

| Cu, Ag, Au NPs on Polydopamine-Magnetite | 2-, 3-, and 4-Nitrophenol | Activity trend: Au > Ag > Cu. Catalysts prepared with milder reducing agents showed higher activity. | mdpi.com |

Photochemical and Thermal Transformations

Photolysis of Phenolic Compounds

The photolysis of phenolic compounds in aqueous environments is a complex process influenced by the compound's structure and the surrounding medium. For a substituted compound like this compound, photochemical transformation can be initiated at either the nitro group or the carbon-iodine bond.

Studies on nitrophenols show they can undergo direct photolysis under simulated solar radiation, leading to the formation of secondary organic aerosols (SOA). mdpi.com The proposed mechanism involves the formation of biradicals that react with oxygen to create low-volatility, highly oxygenated compounds that contribute to aerosol formation. mdpi.com The photolysis of nitrophenols can also be influenced by the presence of other substances; for example, dissolved oxygen has been shown to increase the photolysis rate of 3-nitro-1,2,4-triazol-5-one (NTO), a related nitroaromatic compound. nih.gov Furthermore, the reaction of 4-nitrophenol with hydroxyl radicals (OH), a key atmospheric oxidant, leads to the formation of light-absorbing by-products like 4-nitrocatechol. copernicus.org

For halophenols, a primary photochemical reaction is the heterolytic cleavage of the carbon-halogen (C-X) bond upon absorption of UV light. ias.ac.in The position of the halogen substituent significantly affects the reaction pathway. For instance, the photolysis of 3-halophenols specifically yields resorcinol, while 4-halophenols can form a carbene intermediate. ias.ac.in This C-X bond scission can be sensitized by other compounds like phenol or hydroquinone. ias.ac.inresearchgate.net In natural seawater, the photo-induced degradation of phenol, mediated by natural photosensitizers, can lead to the formation of various halogenated and nitrated derivatives, including chlorophenols, bromophenols, and nitrophenols. nih.gov

Table 2: Summary of Photolysis Pathways for Related Phenolic Compounds

| Compound Type | Irradiation Conditions | Key Intermediates/Products | Mechanism/Observations | Citations |

|---|---|---|---|---|

| Nitrophenols | Simulated Solar Radiation | Biradicals, Highly Oxygenated Compounds | Leads to Secondary Organic Aerosol (SOA) formation. | mdpi.com |

| 4-Nitrophenol | Aqueous, with OH radicals | 4-Nitrocatechol, other phenolic products | Formation of light-absorbing by-products resists chemical bleaching. | copernicus.org |

| 3-Halophenols | UV Irradiation | Resorcinol | Occurs via heterolytic C-X bond scission. | ias.ac.in |

| 4-Halophenols | UV Irradiation | Carbene, p-Benzoquinone, Hydroquinone | Intermediate carbene reacts with water or oxygen. | ias.ac.in |

Thermal Decomposition Pathways and Products

The thermal decomposition of nitroaromatic compounds is a critical area of study, particularly for understanding their stability and potential hazards. While specific data for this compound is limited, the decomposition mechanisms of related nitroaromatics provide a strong basis for predicting its behavior. During a fire, thermal decomposition or combustion can generate irritating and highly toxic gases, such as nitrogen oxides and carbon monoxide. chemsrc.com

Two primary initial pathways dominate the thermal decomposition of nitroaromatic compounds at high temperatures:

C-NO₂ Homolysis: This involves the cleavage of the carbon-nitro group bond, which is often the weakest bond in the molecule, releasing a nitrogen dioxide (NO₂) radical. dtic.milhuji.ac.ilmdpi.com This pathway is generally favored at high temperatures. huji.ac.il

Nitro-Nitrite Isomerization: The nitro group (-NO₂) rearranges to a nitrite (B80452) isomer (-ONO), which is followed by the rapid cleavage of the much weaker O-NO bond to release nitric oxide (NO). dtic.milhuji.ac.il This pathway can be significant, especially in the condensed phase or at lower temperatures. dtic.milhuji.ac.ilresearchgate.net

The presence and position of other substituents on the aromatic ring can introduce alternative decomposition routes. For example, in o-nitrotoluene, an intramolecular rearrangement involving the adjacent methyl group becomes the principal pyrolytic mechanism. dtic.mil For this compound, in addition to the pathways involving the nitro group, the carbon-iodine bond represents another potential site for thermal cleavage. The thermal stability of a related compound, (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, has been shown to have a decomposition temperature above 150°C.

Table 3: Primary Thermal Decomposition Pathways for Nitroaromatic Compounds

| Pathway | Description | Governing Conditions | Typical Products | Citations |

|---|---|---|---|---|

| C-NO₂ Bond Homolysis | Direct cleavage of the bond between the aromatic ring and the nitro group. | High temperatures (e.g., ~1100-1500 K). | Aromatic radical, Nitrogen dioxide (NO₂) | dtic.milhuji.ac.ilmdpi.com |

| Nitro-Nitrite Rearrangement | Isomerization of the -NO₂ group to a -ONO group, followed by O-NO bond scission. | Can be competitive with homolysis; may dominate at lower temperatures or in condensed phase. | Aromatic oxy-radical, Nitric oxide (NO) | dtic.milhuji.ac.ilresearchgate.net |

Environmental Chemistry and Fate of 3 Iodo 4 Nitrophenol

Sources and Occurrence of Halogenated Phenolic Compounds in the Environment

Halogenated phenolic compounds, including 3-Iodo-4-nitrophenol, enter the environment from a variety of man-made and natural sources. Their presence is a result of both direct release from industrial and farming activities and formation through natural processes.

The primary anthropogenic sources of halogenated phenols are industrial and agricultural activities. researchgate.net These compounds are used as intermediates in the synthesis of a wide range of products, such as dyes, plastics, drugs, and antioxidants. pjoes.com Specifically, they are crucial components in the production of certain pesticides, herbicides, and fungicides used to protect crops. pjoes.comchemicalbull.comontosight.ai For instance, 2,4,5-trichlorophenol (B144370) serves as an intermediate in the synthesis of various agrochemicals. chemicalbull.com

Nitrophenols, a related subgroup, are primarily released from manufacturing and processing industries. cdc.govllojibwe.org They are used to manufacture dyes, leather darkeners, drugs, and pesticides. llojibwe.org Furthermore, 4-nitrophenol (B140041) is a known degradation product of organophosphate insecticides like methyl parathion. cdc.gov Effluents from industries such as petroleum refining, wood processing, and pulp and paper mills can also contribute to the release of phenolic compounds into waterways. icontrolpollution.com Atmospheric release is also a factor, with sources including vehicle exhaust and the burning of wood and other materials. lsrca.on.ca

Halogenated phenolic compounds are not exclusively man-made; they are also formed through various natural processes. pjoes.com Over 5,000 natural organohalogen compounds have been identified. researchgate.net Certain marine algae, fungi, and bacteria are known to synthesize these substances. pjoes.comresearchgate.netresearchgate.net For example, basidiomycete fungi involved in the decomposition of forest litter can produce significant quantities of chlorinated phenolic compounds. researchgate.net The formation of these compounds by marine organisms is thought to be linked to the high concentration of chloride and bromide ions in seawater. researchgate.net

Phenolic compounds in general can be formed during the natural decomposition of organic matter, such as plant material and animal wastes. icontrolpollution.comlsrca.on.ca Additionally, abiotic processes in the environment, such as reactions involving humic acids, iron (III), and chloride ions, can lead to the formation of chlorophenols in soil and water. researchgate.net

Industrial and Agricultural Release

Environmental Transport and Distribution

Once released, the movement and ultimate location of this compound in the environment are governed by its physical and chemical properties, particularly its interaction with water, soil, and organic materials.

Halogenated phenols can be transported over significant distances in the environment. Due to their water solubility, they can be mobile in aquatic systems. icontrolpollution.comlsrca.on.ca Chemicals released into the atmosphere, such as from vehicle exhaust or industrial combustion, can be transported and later deposited into water and soil through wet deposition, such as rain. cdc.govlsrca.on.ca

In soil, phenols are generally subject to rapid decomposition by microorganisms, which can limit their mobility. lsrca.on.ca However, infiltration into groundwater can occur, especially in conditions that are not favorable for biodegradation. inchem.org A fate model for 4-nitrophenol predicted that the vast majority (94.6%) of the compound would end up in water, with much smaller fractions partitioning to sediment (4.44%) and soil (0.95%), indicating high mobility in aquatic environments. cdc.gov

The mobility of halogenated phenols in soil and aquatic systems is significantly influenced by their tendency to attach to solid particles, a process known as sorption. ascelibrary.org For these compounds, the primary sorbing material in soils and sediments is organic matter. ascelibrary.orgosti.gov This "hydrophobic interaction" means that the compounds move from the water to bind with the organic carbon in the soil or sediment. ascelibrary.org

The strength of this binding is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Higher Koc values indicate stronger binding and therefore lower mobility. The degree of halogenation and the specific halogen atom can affect this sorption behavior. nih.govresearchgate.net Studies have shown that for halogenated phenols, sorption increases with the molecular weight and the number of functional groups of the organic matter. researchgate.net The pH of the surrounding solution also plays a role, with sorption to dissolved organic matter (DOM) decreasing as the pH increases. nih.govresearchgate.net

| Compound | Sorbent: Aldrich Humic Acid (log KOC) | Sorbent: Bovine Serum Albumin (log KOC) |

|---|---|---|

| Phenol (B47542) | 2.0 - 3.0 | 2.0 - 6.0 |

| Halogenated Phenols (general range) | 2.0 - 3.0 | 2.0 - 6.0 |

This table illustrates the range of sorption capacities for phenolic compounds to different types of organic matter. Humic acid is a major component of soil organic matter, while bovine serum albumin represents proteinaceous materials.

Computational Chemistry and Modeling of 3 Iodo 4 Nitrophenol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-iodo-4-nitrophenol. diva-portal.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. northwestern.edu

The electronic structure of this compound is significantly influenced by its substituents. The potent electron-withdrawing nature of the nitro group (-NO₂) at the 4-position deactivates the benzene (B151609) ring towards electrophilic substitution. Concurrently, the iodine atom at the 3-position also acts as a deactivating group. This electronic profile dictates the molecule's reactivity. For instance, in nucleophilic aromatic substitution reactions, the electron-deficient ring is more susceptible to attack.

DFT calculations can elucidate the mechanism and energetics of reactions involving this compound. diva-portal.org For related halogenation reactions of nitrophenols, studies have shown that the rate-determining transition state is close in structure to the σ-complex intermediate. diva-portal.org Furthermore, the final step of proton expulsion from the ring is calculated to have a significant energy barrier for iodination reactions, a detail that quantum chemical modeling can precisely quantify. diva-portal.org

Computational techniques such as Natural Bond Orbital (NBO) analysis and Electrostatic Potential (ESP) mapping are used to quantify the charge distribution and identify reactive sites. researchgate.net NBO analysis can reveal the charge on specific atoms and groups, while ESP maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions for how it will interact with other reagents. researchgate.net For example, a similar analysis on 4-nitrophenol (B140041) confirmed its behavior as an electron acceptor, a characteristic that would be modulated by the presence of the iodine atom in this compound. researchgate.net

Table 1: Key Electronic Properties of this compound from Quantum Mechanical Calculations

| Calculated Property | Significance |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap is a measure of chemical reactivity and kinetic stability. nih.gov |

| Mulliken/NBO Charges | These methods partition the total electron density among the atoms, providing insight into the intramolecular charge distribution and identifying potentially reactive atomic sites. researchgate.net |

| Dipole Moment | The calculated dipole moment provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. northwestern.edu |

| Electrostatic Potential (ESP) | The ESP map visually represents the regions of positive and negative potential on the molecular surface, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

Molecular Dynamics Simulations for Interactions with Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for exploring the dynamic interactions between a small molecule like this compound and a biological macromolecule, such as a protein or a nucleic acid. nih.gov MD simulations can provide detailed insights into binding modes, conformational changes, and the stability of ligand-receptor complexes.

In a typical MD simulation, the system (e.g., this compound and a target protein in a water-filled box) is modeled using a force field, which is a set of parameters describing the potential energy of the particles. By solving Newton's equations of motion, the trajectory of every atom is calculated over a simulated time period, often on the scale of nanoseconds to microseconds. nih.gov Different levels of theory can be used, from all-atom models that are computationally intensive but highly detailed, to coarse-grained models that simplify representations to study larger systems or longer timescales. nih.gov

For halogenated compounds like this compound, accurately modeling non-covalent interactions is critical. The iodine atom can participate in halogen bonding, a specific type of interaction where the electropositive region on the halogen (known as a σ-hole) interacts with a nucleophile. researchgate.net Specialized force fields or quantum mechanical corrections are often necessary to correctly describe the charge anisotropy around the iodine atom to reproduce experimentally observed structural features in ligand-protein complexes. researchgate.net

Table 2: Typical Setup for an MD Simulation of this compound with a Protein Target

| Simulation Component | Description & Purpose |

| System Setup | The protein target and the ligand (this compound) are placed in a simulation box, typically solvated with an explicit water model to mimic physiological conditions. Ions are added to neutralize the system and achieve a specific ionic strength. |

| Force Field | A molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the interactions between all atoms. A specific parameter set for the iodinated ligand must be generated. |

| Energy Minimization | The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. |

| Equilibration | The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure (1 atm). This allows the solvent molecules to relax around the solute. |

| Production Run | The main simulation is run for an extended period, during which atomic coordinates and velocities are saved at regular intervals. This trajectory is then used for analysis. |

| Analysis | Post-simulation analysis includes calculating Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyzing intermolecular interactions like hydrogen and halogen bonds. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be used to predict the spectroscopic properties of this compound, which is a valuable tool for interpreting experimental data and confirming molecular structures. Methods based on quantum mechanics can calculate the energies and intensities of transitions corresponding to various forms of spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei can be predicted computationally. liverpool.ac.uk These calculations typically involve computing the nuclear shielding tensors for each atom in the molecule's optimized geometry. Ab initio methods like Gauge-Independent Atomic Orbital (GIAO) can provide good correlation with experimental data, although accuracy can be challenging for protons near electronegative atoms or those involved in strong hydrogen bonding. liverpool.ac.uk Solvent effects can also significantly influence chemical shifts and are a key challenge in obtaining accurate predictions. liverpool.ac.uk

In addition to NMR, other spectroscopic properties can be predicted:

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized molecular geometry, the vibrational modes of the molecule can be determined. The frequencies and intensities of these modes correspond to the peaks in an IR spectrum, allowing for the assignment of experimental bands to specific bond stretches, bends, and torsions.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum.

Mass Spectrometry: While exact mass prediction is straightforward from the molecular formula, quantum chemistry can help predict fragmentation patterns by calculating the energies of potential fragment ions.

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Data for this compound

| Proton Position | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) | Rationale for Shift |

| H-2 | 8.15 | 8.20 | Deshielded due to proximity to the electron-withdrawing nitro group and the iodine atom. |

| H-5 | 7.20 | 7.25 | Influenced by the ortho hydroxyl group and meta nitro group. |

| H-6 | 7.90 | 7.95 | Deshielded by the ortho nitro group. |

| -OH | 10.50 | 10.60 | Highly deshielded proton, position is sensitive to solvent and concentration due to hydrogen bonding. |

| Note: This table is for illustrative purposes only to demonstrate the concept of comparing experimental and calculated data. Actual values would depend on the specific computational method, basis set, and solvent model used. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used extensively in drug discovery and toxicology to link a molecule's chemical structure to its biological activity. gardp.orgwikipedia.org SAR provides qualitative insights, identifying which molecular features are important for activity, while QSAR builds mathematical models to quantitatively predict the activity of new compounds. gardp.orgwikipedia.org

For a molecule like this compound, a QSAR model would take the form: Activity = f (Molecular Descriptors) + error wikipedia.org

The "Activity" could be any measurable biological effect, such as enzyme inhibition (IC₅₀) or toxicity (LC₅₀). The "Molecular Descriptors" are numerical values that encode the physicochemical properties of the molecule. mdpi.com For phenolic and nitroaromatic compounds, these descriptors often fall into several categories:

Hydrophobicity: Commonly represented by the partition coefficient (log P), which describes the molecule's distribution between an oily and an aqueous phase. nih.gov

Electronic Properties: These are often calculated using quantum mechanics and include HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov These descriptors are crucial for modeling reactivity and intermolecular interactions. nih.gov

Steric/Topological Properties: These describe the size and shape of the molecule, such as molecular weight, surface area, volume, and connectivity indices (e.g., molecular vertexes correlative index). nih.gov

Studies on the toxicity of nitroaromatics have shown that hydrophobicity and electrophilic reactivity are among the most important factors determining their mode of action. nih.gov For phenolic antioxidants, QSAR models have successfully used parameters like the heat of formation and HOMO/LUMO energies to predict their activity. nih.gov The specific substituents on this compound—the hydroxyl group (hydrogen bond donor/acceptor), the nitro group (strong electron-withdrawer, hydrogen bond acceptor), and the iodine atom (hydrophobic, potential halogen bond donor)—would all contribute significantly to the values of these descriptors and thus to its predicted biological activity. nih.govnih.gov

Table 4: Common Molecular Descriptors Relevant to QSAR Studies of this compound

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Hydrophobicity | Log P | Measures overall lipophilicity, influencing membrane permeability and transport to a target site. The iodine atom significantly increases hydrophobicity. |

| Electronic | E(HOMO) / E(LUMO) | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital. Relates to the ease of oxidation and reduction, respectively. Critical for modeling redox activity and electrophilic/nucleophilic interactions. nih.gov |

| Electronic | Dipole Moment | Quantifies molecular polarity, which affects solubility and the ability to engage in long-range electrostatic interactions. |

| Topological | Molecular Weight | A simple descriptor of molecular size. |

| Constitutional | Number of H-bond donors/acceptors | The -OH group is a donor and acceptor; the -NO₂ group is an acceptor. This count is vital for modeling interactions with biological targets. |

| Quantum Chemical | Heat of Formation (Hf) | The enthalpy change when the compound is formed from its constituent elements. It can be correlated with overall molecular stability. nih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 3-Iodo-4-nitrophenol, methods like HPLC, GC, and TLC are applicable, often by adapting protocols developed for other nitrophenol isomers and halogenated compounds. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile or thermally sensitive organic compounds like nitrophenols. researchgate.net Isocratic reversed-phase HPLC with UV-Vis detection is a common approach for the simultaneous analysis of nitrophenol isomers. scribd.comnih.gov

Research Findings: Methods developed for 4-nitrophenol (B140041) (PNP) and its metabolites often use a C18 column. scribd.comnih.gov For instance, an isocratic ion-pair RP-HPLC method successfully separated 4-nitrophenol, 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (B86663) (PNP-S) using a mobile phase of methanol (B129727) and a citrate (B86180) buffer. scribd.comnih.gov Another method for determining phenol (B47542) and various nitrophenols in water samples utilized a monolithic C18 column with an isocratic mobile phase of acetate (B1210297) buffer and acetonitrile, achieving separation in under 3.5 minutes. libretexts.org The detection of chlorinated nitrophenols, such as 2-chloro-4-nitrophenol, has also been achieved using a C18 column with a mobile phase of methanol and water containing formic acid, with detection by a diode array detector (DAD). mdpi.com These established methods for halogenated nitrophenols and nitrophenol isomers suggest that a similar reversed-phase system would be effective for the analysis of this compound.

Table 1: Typical HPLC Conditions for Nitrophenol Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, Chromolith RP-18e). libretexts.orgmdpi.com |

| Mobile Phase | Isocratic mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer (e.g., citrate or acetate buffer). scribd.comlibretexts.org |

| Detector | UV-Vis or Diode Array Detector (DAD), with detection wavelengths set around 270-312 nm. mdpi.comphmethods.net |

| Flow Rate | Typically 1.0 to 3.0 mL/min. scribd.comlibretexts.org |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. While phenols can be analyzed directly, they often require derivatization to enhance their volatility and improve chromatographic peak shape. researchgate.net

Research Findings: GC-MS has been successfully used to separate various halogenated phenols, including 4-chlorophenol (B41353), 3-bromophenol, 4-fluorophenol, and 4-iodophenol. researchgate.net The analysis of nitrophenols in environmental samples like rain and snow has been performed using GC with various detectors, including electron capture (ECD), nitrogen-sensitive (NPD), and mass spectrometry (MS). researchgate.net For many phenolic compounds, derivatization is a key step to overcome issues with polarity and thermal lability. researchgate.net Given its structure, this compound would likely benefit from a similar derivatization step followed by GC-MS analysis to achieve sensitive and specific quantification.

Table 2: GC Conditions for Halogenated Phenol Analysis

| Parameter | Description |

|---|---|

| Column | Fused-silica capillary columns (e.g., TG-5MS). |

| Carrier Gas | Helium. |

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD), or Nitrogen-Phosphorus Detector (NPD). researchgate.net |

| Sample Preparation | Derivatization to increase volatility (e.g., acetylation). researchgate.net |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as checking reaction progress or sample purity. rsc.org It can effectively separate mixtures of phenols. ksu.edu.sa

Research Findings: TLC is widely used to separate mixtures of phenols and to monitor the progress of reactions involving these compounds. rsc.orgksu.edu.sa Standard TLC plates are typically coated with silica (B1680970) gel, a polar stationary phase. weebly.com The separation of nitrophenol isomers has been demonstrated on silica gel plates using a mobile phase of ethyl ethanoate and cyclohexane. rsc.org For visualization, since many phenols are colorless, methods such as UV light or chemical staining are employed. rsc.orgksu.edu.sa Iodine vapor is a common semi-destructive method that stains organic compounds, while a ferric chloride spray is a specific test for phenols, often producing colored spots. libretexts.org These standard TLC protocols are well-suited for the qualitative analysis of this compound.

Table 3: TLC System for Phenol Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 precoated plates. mdpi.com |

| Mobile Phase | A mixture of a nonpolar and a moderately polar solvent (e.g., hexane (B92381) and ethyl acetate). ksu.edu.sa |

| Visualization | UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., ferric chloride, p-anisaldehyde). libretexts.orgweebly.com |

Gas Chromatography (GC)

Electrochemical Sensing Methods for Nitrophenols

Electrochemical sensors offer a sensitive, rapid, and often portable alternative for the detection of electroactive species like nitrophenols. researchgate.netscispace.com The detection mechanism for nitrophenols typically involves the electrochemical reduction of the nitro group at the surface of a chemically modified electrode. scispace.comrsc.org

Research Findings: A variety of materials have been used to modify glassy carbon electrodes (GCEs) to enhance their sensitivity and selectivity towards nitrophenols. These include graphene-based nanocomposites, metallic nanoparticles, and conductive polymers. scispace.comrsc.org For example, a sensor using a ZnO/RuO2 nanoparticle-modified GCE showed high sensitivity and a very low detection limit for 2-nitrophenol (B165410). rsc.org Another approach used a nanohybrid of palladium nanoflowers on a 3D carbon nanotube-graphene network for the simultaneous detection of several nitroaromatic compounds. frontiersin.org While these methods have been predominantly developed for compounds like 2-nitrophenol and 4-nitrophenol, the underlying principle of nitro group reduction is directly applicable to this compound. researchgate.net The key to a successful sensor would be the selection of an electrode material that offers high catalytic activity for the reduction of the nitro group on the iodinated phenol structure.

Table 4: Components of Electrochemical Sensors for Nitrophenols

| Component | Examples |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE). scispace.comfrontiersin.org |

| Modifier Materials | Graphene derivatives (GO, rGO), metal oxides (ZnO, NiO), noble metal nanoparticles (Au, Pd), conductive polymers. scispace.comrsc.orgfrontiersin.org |

| Electrochemical Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV). rsc.org |

| Detection Principle | Electrochemical reduction of the nitro group (-NO2). researchgate.net |

Spectroscopic Detection and Quantification

Spectroscopic methods analyze the interaction of electromagnetic radiation with the analyte. For compounds like this compound, fluorescence spectroscopy is a particularly sensitive technique, often employed in an indirect manner.

Fluorescence spectroscopy is a highly sensitive analytical method. While some phenolic compounds are naturally fluorescent, nitrophenols are often weak emitters. Therefore, detection is frequently based on their ability to quench the fluorescence of other molecules (fluorophores) through processes like photoinduced electron transfer (PET) or inner filter effect (IFE). rsc.orgacs.org

Research Findings: Many fluorescence-based sensing methods for nitrophenols rely on a "turn-off" mechanism, where the presence of the nitrophenol quenches the fluorescence of a probe. rsc.org For instance, a sensor for 4-nitrophenol was developed using a triphenylamine-based probe that showed a selective fluorescence quenching response. researchgate.net Another study used a sensor array of different colored gold nanoclusters to discriminate between nitrophenol isomers based on the unique quenching pattern each isomer produced. acs.org Research on the interaction between various halogenated phenols and the protein transthyretin has also been conducted using fluorescence quenching techniques. researchgate.net These findings indicate that a fluorescence quenching assay could be a viable and highly sensitive method for quantifying this compound, provided a suitable fluorescent probe is selected.

Table 5: Principles of Fluorescence-Based Nitrophenol Detection

| Parameter | Description |

|---|---|

| Principle | Fluorescence quenching of a probe by the nitrophenol analyte. rsc.org |

| Probes | Quantum dots, gold nanoclusters, fluorescent organic dyes, or proteins. acs.orgresearchgate.net |

| Instrumentation | Spectrofluorometer. rsc.org |

| Mechanism | Photoinduced Electron Transfer (PET), Inner Filter Effect (IFE), or binding interactions leading to quenching. acs.orgresearchgate.net |

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of nitrophenolic compounds due to its simplicity, speed, and cost-effectiveness. scienceopen.comnih.gov The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The presence of the phenol and nitro groups in the this compound structure creates a chromophore that absorbs light in the UV-visible region. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), and comparing it to a calibration curve prepared from standards of known concentrations. core.ac.ukiptsalipur.org

For nitrophenols, the λmax is sensitive to the pH of the solution. Under acidic conditions, p-nitrophenol (a related compound) shows a primary absorption peak around 317 nm. scienceopen.comnih.gov In alkaline solutions, the phenolic proton is removed, forming the nitrophenolate ion, which results in a bathochromic (red) shift of the absorption peak to around 400 nm. scienceopen.comnih.govmetrohm.com This pH-dependent shift can be exploited to enhance selectivity and sensitivity. Spectroelectrochemical methods combining UV-Vis spectroscopy with electrochemistry can also be used to monitor the degradation and determine the concentration of nitrophenols. metrohm.com

Table 1: UV-Vis Spectroscopy for this compound Concentration Determination

| Parameter | Description | Typical Values for Nitrophenols |

|---|---|---|

| Principle | Measurement of light absorbance based on the Beer-Lambert law. | A = εbc (A=absorbance, ε=molar absorptivity, b=path length, c=concentration) |

| Instrumentation | UV-Vis Spectrophotometer. | Single or double beam configurations are common. iptsalipur.org |

| Typical λmax | Acidic pH: ~317-320 nm. scienceopen.comnih.govmetrohm.com | Alkaline pH: ~400 nm. scienceopen.comnih.govmetrohm.com |

| Key Application | Quantitative determination of concentration in solution. | Used in environmental monitoring and reaction kinetics. core.ac.ukmetrohm.com |

Surface Plasmon Resonance with Optical Fiber

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for detecting molecular interactions in real-time without the need for labeling. When coupled with fiber optics, it provides a robust and portable sensing platform. While specific research on this compound is limited, the detection of the closely related 4-nitrophenol (4-NP) using fiber optic SPR (FO-SPR) sensors demonstrates the applicability of this method. nih.govresearchgate.net

The principle involves the excitation of surface plasmons—collective oscillations of electrons—on the surface of a thin metal film (typically gold or platinum) coated onto the core of an optical fiber. nih.govresearchgate.netmdpi.com The resonance condition is highly sensitive to changes in the refractive index of the medium adjacent to the metal surface. mdpi.com When the target analyte, such as this compound, binds to a specialized recognition layer (e.g., a molecularly imprinted polymer or a layer like polyaniline) on the metal surface, it alters the local refractive index, causing a measurable shift in the resonance signal. nih.govresearchgate.net This shift can be correlated to the concentration of the analyte.

FO-SPR sensors offer several advantages, including high sensitivity (with detection limits in the picomolar range for 4-NP), portability, low cost, and the capability for remote, on-site sensing. nih.govresearchgate.netoup.com

Table 2: Surface Plasmon Resonance (SPR) with Optical Fiber for Detection

| Component | Function | Example Material |

|---|---|---|

| Transducer | Optical fiber with an unclad core. | Multimode or single-mode optical fiber. nih.govoup.com |

| Plasmonic Material | Thin metal film that supports surface plasmons. | Gold (Au), Platinum (Pt). nih.govmdpi.com |

| Recognition Layer | Material coated on the metal to selectively bind the analyte. | Polyaniline (PANI), Molecularly Imprinted Polymers (MIPs). nih.govmost.gov.bd |

| Detection Principle | Change in refractive index upon analyte binding causes a shift in resonance wavelength. | Wavelength or intensity interrogation. |

| Performance | High sensitivity, real-time response, label-free detection. | Limit of Detection (LOD) for 4-NP reported as low as 0.34 pM. nih.govresearchgate.net |

Qualitative and Quantitative Elemental Analysis

Elemental analysis is a fundamental process used to determine the elemental composition of a compound. For an organic molecule like this compound (C₆H₄INO₃), this involves identifying the presence of carbon, hydrogen, iodine, and nitrogen.

Detection of Halogens, Nitrogen, Carbon, and Hydrogen

Qualitative tests are performed to confirm the presence of specific elements in an unknown organic compound.

Detection of Carbon and Hydrogen: The presence of carbon and hydrogen is typically confirmed by heating the organic compound with dry copper(II) oxide (CuO). Carbon is oxidized to carbon dioxide (CO₂), which can be detected by its ability to turn limewater (calcium hydroxide (B78521) solution) milky. Hydrogen is oxidized to water (H₂O), which can be detected by its ability to turn anhydrous copper(II) sulfate from white to blue.

Detection of Nitrogen: The most common method for detecting nitrogen is the Lassaigne's Test (or Sodium Fusion Test). The organic compound is fused with metallic sodium, converting the nitrogen into sodium cyanide (NaCN). The fused mass is extracted with water, and the resulting solution is tested for cyanide ions. Adding freshly prepared iron(II) sulfate solution, followed by acidification with sulfuric acid after boiling, results in the formation of ferric ferrocyanide, a complex with a characteristic Prussian blue color, which confirms the presence of nitrogen. iscnagpur.ac.in

Detection of Halogens (Iodine): The Lassaigne's extract is also used to test for halogens. The extract is first boiled with concentrated nitric acid to decompose any cyanide or sulfide (B99878) ions. The subsequent addition of silver nitrate (B79036) (AgNO₃) solution will produce a precipitate if a halogen is present. For this compound, a yellow precipitate of silver iodide (AgI), which is insoluble in ammonium (B1175870) hydroxide, would confirm the presence of iodine. abhedanandamahavidyalaya.ac.in An alternative, simpler (though less definitive) test is the Beilstein test , where a copper wire dipped in the compound imparts a green or bluish-green color to a flame if a halogen is present.

Table 3: Qualitative Elemental Analysis of this compound

| Element | Test Name | Procedure | Positive Result |

|---|---|---|---|

| Carbon | Copper Oxide Test | Heat sample with CuO, pass gas through limewater. | Limewater turns milky/turbid. |

| Hydrogen | Copper Oxide Test | Heat sample with CuO, expose vapor to anhydrous CuSO₄. | White anhydrous CuSO₄ turns blue. |

| Nitrogen | Lassaigne's Test | Fuse with Na, extract, add FeSO₄, acidify. | Formation of a Prussian blue solution or precipitate. iscnagpur.ac.in |

| Iodine | Lassaigne's Test | Fuse with Na, extract, acidify with HNO₃, add AgNO₃. | Formation of a yellow precipitate (AgI). abhedanandamahavidyalaya.ac.in |

Potential Applications and Future Research Directions

Advanced Materials Science Applications of Halogenated Phenols

Halogenated phenols, a class of compounds that includes 3-iodo-4-nitrophenol, are valuable in materials science for their potential to create specialized polymers and coatings. chemimpex.comsmolecule.com The presence of halogen atoms can enhance material properties such as durability and resistance to environmental factors. chemimpex.com

Research into the enzymatic polymerization of phenols has shown that these processes offer significant advantages, including milder reaction conditions. mdpi.com Specifically, the copolymerization of halogenated phenols has been explored to create new polymeric structures. capes.gov.br The incorporation of halogenated phenols can influence the properties of the resulting polymers. For instance, studies on the sorption of halogenated phenols onto biochar derived from polymer and biomass waste suggest that the interactions are influenced by factors like hydrophobicity and surface charge. researchgate.net The unique electronic and optical properties imparted by halogen and nitro substituents make compounds like this compound and its analogs interesting for the development of new functional materials, potentially for optoelectronic applications. smolecule.comsmolecule.com Furthermore, the formation of hydrogen bonds between halogenated phenols and other molecules, such as amides, has been studied to understand their complex structures and interactions, which is crucial for designing new materials. researchgate.net

Exploration in Pharmaceutical and Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of a diverse range of organic molecules, including those with potential pharmaceutical and agrochemical applications. chemimpex.comcymitquimica.com Its functional groups provide reactive sites for various chemical transformations. chemimpex.com

The compound is particularly valuable in the development of pharmaceuticals, where it has been used as a starting material for synthesizing more complex drug candidates. chemimpex.comgoogle.com For example, it is a raw material in a patented method for preparing arbidol (B144133) hydrochloride, an antiviral drug. google.com The process involves a series of reactions starting with the hydroxylation of this compound. google.com The iodine atom in its structure is particularly useful for facilitating Suzuki-Miyaura coupling reactions, a powerful tool in medicinal chemistry for creating carbon-carbon bonds to build complex molecular scaffolds. The nitro group can be reduced to an amine, a common functional group in many biologically active compounds.

In the agrochemical sector, this compound and its isomers are used as building blocks for pesticides and other crop protection chemicals. chemimpex.comlookchem.com The related compound, 2-iodo-4-nitroanisole, which shares the iodo and nitro-substituted benzene (B151609) ring, also serves as an intermediate in the synthesis of agrochemicals and dyes. lookchem.com

Environmental Remediation Technologies for Nitrophenols

Nitrophenols are recognized as environmental pollutants due to their toxicity and persistence in soil and water. exlibrisgroup.comresearchgate.net This has spurred the development of various remediation technologies aimed at their removal and degradation. exlibrisgroup.comnih.gov

Bioremediation has emerged as a cost-effective and environmentally friendly approach. nih.gov Several microbial species have been identified that can degrade nitrophenols, using them as a source of carbon and energy. d-nb.inforesearchgate.net For instance, Pseudomonas species have been shown to degrade 4-chloro-3-nitrophenol (B1362549) and p-nitrophenol. d-nb.infonih.gov The degradation pathways often involve the initial removal of the nitro group. d-nb.info Studies have demonstrated the potential of introducing specific microbial strains to contaminated sites to accelerate the cleanup process. oup.com For example, Stenotrophomonas sp. has been shown to effectively remove p-nitrophenol and 4-chlorophenol (B41353) from soil. oup.com

Besides bioremediation, other techniques are being explored. Advanced oxidation processes (AOPs), which use powerful oxidizing agents like ozone or UV light, can break down nitrophenols into less harmful substances. tidjma.tn Photocatalysis, particularly using materials like titanium dioxide (TiO2), is another promising method. acs.orgtandfonline.com A combination of pulsed discharge plasma and TiO2 catalysis has been shown to be highly efficient in remediating p-nitrophenol contaminated soil. acs.org Adsorption onto materials like activated carbon is also an effective removal method. tidjma.tn

Development of Novel Sensing Platforms for Environmental Monitoring

The need for effective monitoring of nitrophenol pollutants in the environment has driven research into the development of sensitive and selective sensing platforms. exlibrisgroup.comresearchgate.net Electrochemical sensors, in particular, have shown great promise for the in-situ detection of these compounds. researchgate.net

A variety of materials have been employed to fabricate the electrodes for these sensors to enhance their sensitivity and selectivity. Modified glassy carbon electrodes (GCEs) are commonly used. acs.orgmdpi.com For instance, a GCE modified with Cr-MOF (metal-organic framework) nanoparticles has been developed as an efficient sensor for p-nitrophenol, exhibiting a low detection limit and a wide linear range. mdpi.com Another approach involves using chemically exfoliated MXene (titanium carbide) on a GCE, which has demonstrated high sensitivity for the detection of 4-nitrophenol (B140041) in drinking water. acs.org The performance of these sensors is often evaluated based on parameters like sensitivity, detection limit, and linear range. acs.orgmdpi.com

Other innovative materials for sensor fabrication include laser-induced graphene (LIG) printed on flexible substrates, which offers a simple and scalable production method. researchgate.net Nanocomposites, such as those incorporating platinum nanoparticles and polypyrrole-carbon black, have also been used to create selective 4-nitrophenol sensors. mdpi.com

Interactive Data Table: Performance of Various Electrochemical Sensors for Nitrophenol Detection

| Sensor Material | Analyte | Linear Range | Detection Limit | Sensitivity | Citation |

| Cr-MOF/GCE | p-Nitrophenol | 2–500 μM | 0.7 μM | Not Specified | mdpi.com |

| MXene/GCE | 4-Nitrophenol | 500 nM–100 μM | 42 nM/L | 16.35 μA μM⁻¹ cm⁻² | acs.org |

| Pt NPs/PPy-CB/ZnO NCs/GCE | 4-Nitrophenol | 1.5–40.5 µM | 1.25 µM | 7.8892 µA µM⁻¹ cm⁻² | mdpi.com |

| AcSCD-AuNPs-MC/GCE | p-Nitrophenol | 0.1–10 μM & 10–350 μM | 3.63 μg mL⁻¹ | Not Specified | rsc.org |

| PES-based LIG | 4-Nitrophenol | Not Specified | Not Specified | 3793 µA mM⁻¹ cm⁻² | researchgate.net |

| PI-based LIG | 4-Nitrophenol | Not Specified | Not Specified | 3025 µA mM⁻¹ cm⁻² | researchgate.net |

Computational Design of New Derivatives with Targeted Properties

Computational chemistry, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful tool for designing new derivatives of compounds like this compound with specific, targeted properties. nih.govresearchgate.net QSAR models aim to correlate the chemical structure of compounds with their biological activity or other properties, reducing the need for extensive experimental testing. nih.govresearchgate.net

For nitroaromatic compounds, QSAR studies have been used to predict their toxicity to various organisms. nih.govjst.go.jp These models often use molecular descriptors such as hydrophobicity (log P), acid dissociation constant (pKa), and quantum chemical parameters to predict toxic effects. jst.go.jp For example, the toxicity of nitrophenols to algae has been linked to parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO). nih.gov

By understanding these relationships, it is possible to computationally design new derivatives with potentially lower toxicity or enhanced desired activities. researchgate.net For instance, by modifying the substituents on the aromatic ring, one can tune the electronic and steric properties of the molecule to optimize its interaction with a biological target or to alter its environmental fate. nih.gov These in silico methods are becoming increasingly important in the early stages of drug discovery and materials development, allowing for the rational design of novel compounds with improved characteristics. dergipark.org.tr

Q & A

Q. Methodological Recommendations

- Comparative Analysis : Use 4-nitrophenol and 2,6-diiodo-4-nitrophenol as benchmarks for electronic and toxicokinetic studies .

- Advanced Chromatography : Employ reverse-phase HPLC with UV detection for purity assessment .

- Computational Tools : Apply QSPR models (e.g., CC-DPS) to predict physicochemical properties and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.